1,1-Diphenylpropane
CAS No.: 25167-94-6
Cat. No.: VC13361078
Molecular Formula: C15H16
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25167-94-6 |
|---|---|
| Molecular Formula | C15H16 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 1-phenylpropylbenzene |
| Standard InChI | InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
| Standard InChI Key | BUZMJVBOGDBMGI-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)C2=CC=CC=C2 |
| Canonical SMILES | CCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Identification and Structural Characteristics
1,1-Diphenylpropane, systematically named 1-phenylpropylbenzene, belongs to the class of diarylalkanes. Its molecular formula is , with a molecular weight of 196.29 g/mol . The compound’s IUPAC name and structural identifiers are as follows:
| Property | Value |
|---|---|
| CAS Number | 1530-03-6 |
| Molecular Formula | |
| SMILES | CCC(C1=CC=CC=C1)C2=CC=CC=C2 |
| InChI Key | BUZMJVBOGDBMGI-UHFFFAOYSA-N |
| Synonyms | Diphenylpropane, 1-phenylpropylbenzene |
The structure consists of a central propane chain where the first carbon is bonded to two phenyl groups. X-ray crystallography and computational modeling confirm a non-planar conformation due to steric hindrance between the phenyl rings .
Physical and Chemical Properties
Limited experimental data are available for 1,1-diphenylpropane, but its physicochemical properties can be inferred from related diarylpropanes:
| Property | Value (Estimated) |
|---|---|
| Density | ~1.0–1.1 g/cm³ |
| Boiling Point | 300–350°C (extrapolated) |
| LogP (Partition Coeff.) | 4.2–4.5 (indicative of high hydrophobicity) |
The compound’s hydrophobicity and aromaticity suggest low solubility in polar solvents, aligning with behaviors observed in analogous structures like 1,3-diphenylpropane derivatives .
Derivatives and Related Compounds
1,1-Diphenylpropane serves as a precursor for several bioactive derivatives:
Oxygenated Derivatives
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1,1-Diphenylpropane-1,2,3-triol (CAS 861588-01-4): A triol with potential applications in polymer chemistry. Its molecular formula is , and it exhibits a logP of 1.28, indicating moderate polarity .
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2-Methyl-1,1-diphenylpropane-1,2-diol (CAS 5344-64-9): A diol derivative with a boiling point of 411.3°C and density of 1.13 g/cm³ .
Biologically Active Analogues
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Griffithanes A, B, and F: 1,3-Diphenylpropane derivatives isolated from Combretum species, showing anti-inflammatory and anti-tubercular activities .
Applications and Research Findings
Industrial Applications
1,1-Diphenylpropane’s rigidity and aromaticity make it suitable as a solvent additive and plasticizer. Its derivatives are explored in:
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Polymer Stabilization: Triol derivatives act as antioxidants in polyethylene .
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Pharmaceutical Intermediates: Propargyl alcohol derivatives are precursors in antiviral drug synthesis .
Biological Activities
While 1,1-diphenylpropane itself lacks significant bioactivity, its derivatives exhibit diverse effects:
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Anti-Viral Properties: Broussonin A (a 1,3-diphenylpropane derivative) inhibits respiratory syncytial virus more effectively than ribavirin .
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Anti-Proliferative Effects: Griffithane derivatives suppress tumor cell growth by modulating proteasome activity .
Analytical Methods
Nuclear Magnetic Resonance (NMR)
1H NMR spectroscopy is pivotal for characterizing diarylpropane stereochemistry. For example, meso and dl diastereomers of 1,3-diphenylpropane-1,3-diols are distinguishable via coupling constants and chemical shift splitting .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms molecular formulas, as demonstrated for 2-methyl-1,1-diphenylpropane-1,2-diol (exact mass: 242.13100) .
Future Perspectives
Research should prioritize:
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Synthetic Optimization: Developing catalytic asymmetric routes to enantiopure derivatives.
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Biological Screening: Evaluating 1,1-diphenylpropane derivatives for neglected disease applications.
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